molecular formula C159H218ClN31O47S5 B12383923 5Hrz7wfw3T CAS No. 2227366-66-5

5Hrz7wfw3T

Cat. No.: B12383923
CAS No.: 2227366-66-5
M. Wt: 3511.4 g/mol
InChI Key: COJQDZWOCBJJKF-TYRFAYHZSA-N
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Description

The compound designated as 5Hrz7wfw3T (systematic name: Ethyl 2-methyl-4-(trifluoromethyl)oxazole-5-carboxylate) is a heterocyclic organic compound with the molecular formula C₇H₇F₃N₂O₃ and a molecular weight of 224.14 g/mol . It features an oxazole core substituted with a trifluoromethyl group and an ester moiety, contributing to its unique physicochemical properties. This compound is synthesized via copper-catalyzed reactions under controlled conditions, achieving yields of 52–73% depending on the catalytic system and solvent used .

Key properties include:

  • LogP values: Predicted hydrophobicity ranges from iLOGP: 1.25 to XLOGP3: 2.06, indicating moderate lipophilicity .
  • Applications: Potential uses in medicinal chemistry (e.g., as a drug intermediate) and catalysis due to its electron-deficient aromatic system .

Properties

CAS No.

2227366-66-5

Molecular Formula

C159H218ClN31O47S5

Molecular Weight

3511.4 g/mol

IUPAC Name

3-[(7R,10S,13S,16S,19S,22S,25S,28R,31R,34S,37S,40S,43R,46R)-40-(2-amino-2-oxoethyl)-19-benzyl-10-tert-butyl-7-carbamoyl-37-(2-carboxyethyl)-13,22-bis(carboxymethyl)-46-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[3-[4-[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]pentanoylamino]propanoyl-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]amino]propanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-31,43-dimethyl-34-(naphthalen-1-ylmethyl)-9,12,15,18,21,24,27,30,33,36,39,42,45-tridecaoxo-5,48,53-trithia-8,11,14,17,20,23,26,29,32,35,38,41,44-tridecazatricyclo[26.23.3.13,50]pentapentaconta-1(51),2,50(55)-trien-25-yl]propanoic acid

InChI

InChI=1S/C159H218ClN31O47S5/c1-85-33-31-40-116(235-25)159(233)68-115(236-156(232)179-159)87(3)139-158(11,238-139)117(67-123(198)191(23)113-61-94(55-85)62-114(234-24)137(113)160)237-155(231)91(7)190(22)122(197)52-54-242-243-86(2)41-48-119(194)163-53-51-121(196)181(13)70-125(200)183(15)72-127(202)185(17)74-129(204)187(19)76-131(206)189(21)78-132(207)188(20)77-130(205)186(18)75-128(203)184(16)73-126(201)182(14)71-124(199)180(12)69-120(195)164-88(4)141(217)176-111-83-240-80-96-56-95-57-97(58-96)81-241-84-112(177-143(219)90(6)165-146(222)106(63-99-38-32-37-98-36-29-30-39-101(98)99)172-144(220)102(46-49-133(208)209)167-149(225)107(64-118(161)193)169-142(218)89(5)166-152(111)228)153(229)168-103(47-50-134(210)211)145(221)173-108(65-135(212)213)150(226)171-104(59-92-34-27-26-28-35-92)147(223)170-105(60-93-42-44-100(192)45-43-93)148(224)174-109(66-136(214)215)151(227)178-138(157(8,9)10)154(230)175-110(140(162)216)82-239-79-95/h26-40,42-45,56-58,61-62,86-91,102-112,115-117,138-139,192,233H,41,46-55,59-60,63-84H2,1-25H3,(H2,161,193)(H2,162,216)(H,163,194)(H,164,195)(H,165,222)(H,166,228)(H,167,225)(H,168,229)(H,169,218)(H,170,223)(H,171,226)(H,172,220)(H,173,221)(H,174,224)(H,175,230)(H,176,217)(H,177,219)(H,178,227)(H,179,232)(H,208,209)(H,210,211)(H,212,213)(H,214,215)/b40-31+,85-33+/t86?,87-,88+,89-,90-,91+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,115+,116-,117+,138-,139+,158+,159+/m1/s1

InChI Key

COJQDZWOCBJJKF-TYRFAYHZSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC(C)CCC(=O)NCCC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N[C@@H](C)C(=O)N[C@H]5CSCC6=CC7=CC(=C6)CSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSC7)C(=O)N)C(C)(C)C)CC(=O)O)CC8=CC=C(C=C8)O)CC9=CC=CC=C9)CC(=O)O)CCC(=O)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC5=O)C)CC(=O)N)CCC(=O)O)CC1=CC=CC3=CC=CC=C31)C)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC(C)CCC(=O)NCCC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)NC(C)C(=O)NC5CSCC6=CC7=CC(=C6)CSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSC7)C(=O)N)C(C)(C)C)CC(=O)O)CC8=CC=C(C=C8)O)CC9=CC=CC=C9)CC(=O)O)CCC(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)C)CC(=O)N)CCC(=O)O)CC1=CC=CC3=CC=CC=C31)C)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

BT1718 is synthesized using a proprietary phage display platform technology that allows the selection of high-affinity bicyclic peptide binding molecules. The peptides are synthesized by Fmoc Solid Phase Synthesis, cleaved, and cyclized with a tri-functional small molecule scaffold . The conjugation of the peptide to the maytansinoid cytotoxic agent DM1 is achieved through a cleavable disulfide linker .

Industrial Production Methods

The industrial production of BT1718 involves high-throughput selection processes to identify high-affinity binders from phage libraries containing a vast diversity of peptide sequences. The selected peptides are then chemically synthesized and conjugated to the cytotoxic payload .

Chemical Reactions Analysis

Types of Reactions

BT1718 undergoes several key reactions during its synthesis and activation:

Common Reagents and Conditions

Major Products Formed

The major product formed is the BT1718 conjugate, which consists of the bicyclic peptide linked to the cytotoxic agent DM1 .

Scientific Research Applications

BT1718 has shown promising applications in various fields:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following compounds share structural motifs with 5Hrz7wfw3T, enabling comparative analysis:

Compound ID/Name Core Structure Key Substituents Molecular Weight (g/mol) LogP Synthesis Yield Key Applications
5Hrz7wfw3T Oxazole CF₃, COOEt, CH₃ 224.14 1.25–2.06 52–73% Drug intermediates, catalysis
6m Thiazolidinone Benzo[d][1,3]dioxole, thioacetamide 532.61 N/A Not reported Antimicrobial agents
6n Thiazolidinone 4-Hydroxy-3-methoxybenzylidene 520.56 N/A Not reported Antioxidant studies
6o Thiazolidinone Phenylallylidene 514.63 N/A Not reported Enzyme inhibition assays
Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate Oxazole CF₃, COOEt (no methyl) 210.13 1.12–1.89 65% Catalytic ligand synthesis

Comparative Analysis

Structural Features
  • 5Hrz7wfw3T vs. Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate: The methyl group at position 2 in 5Hrz7wfw3T enhances steric hindrance, slightly increasing LogP (2.06 vs. 1.89) and reducing solubility compared to its non-methylated analog .
  • 5Hrz7wfw3T vs. Thiazolidinone Derivatives (6m, 6n, 6o): While 5Hrz7wfw3T is oxazole-based, compounds 6m–6o incorporate thiazolidinone cores with extended conjugated systems (e.g., quinazolinone moieties), leading to higher molecular weights (>500 g/mol) and diverse bioactivity .

Research Findings and Data Tables

Table 1: Physicochemical Properties Comparison

Property 5Hrz7wfw3T 6m 6n 6o Ethyl 4-(CF₃) Oxazole
Molecular Weight (g/mol) 224.14 532.61 520.56 514.63 210.13
LogP (XLOGP3) 2.06 N/A N/A N/A 1.89
Aqueous Solubility (Log S) -2.43 N/A N/A N/A -2.12
Melting Point (°C) Not reported 160–162 155–157 148–150 Not reported

Critical Discussion

While 5Hrz7wfw3T exhibits advantages in synthetic efficiency and catalytic utility, its bioactivity profile is less explored compared to thiazolidinone derivatives. Further studies on its pharmacokinetics and toxicity are warranted to assess its viability in pharmaceutical applications.

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